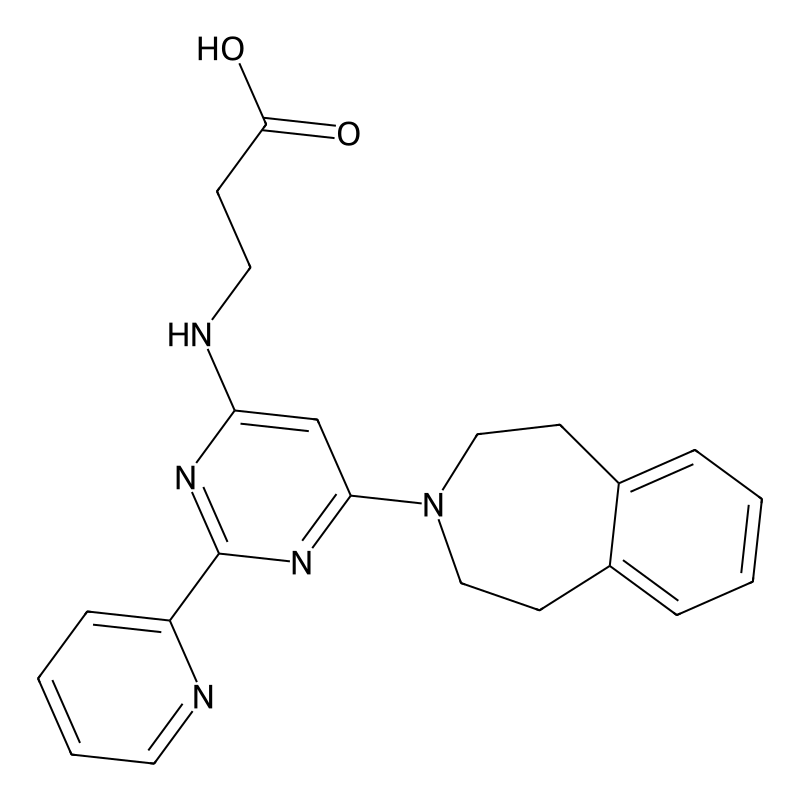

Gsk-J1

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

GSK-J1 (CAS 1373422-53-7) is a highly potent, selective, and cell-impermeable small-molecule inhibitor of the H3K27me3/me2 demethylases JMJD3 (KDM6B) and UTX (KDM6A). Structurally, it functions as an α-ketoglutarate competitive inhibitor that chelates the active site Fe(II) of the Jumonji C (JmjC) domain. Unlike its cell-permeable ethyl ester prodrug (GSK-J4), GSK-J1 possesses a highly polar free carboxylate group that restricts cellular entry but is absolutely essential for direct enzymatic binding. Consequently, GSK-J1 is the definitive procurement choice for cell-free biochemical assays, structural biology, and in vitro selectivity profiling where direct, unmasked target engagement is required [1].

A frequent procurement error involves substituting the cell-permeable prodrug GSK-J4 for GSK-J1 in cell-free applications, or vice versa. GSK-J4 masks the critical propanoic acid moiety of GSK-J1 with an ethyl ester to enable cellular uptake, relying on intracellular macrophage esterases to cleave it back into the active GSK-J1 form. In cell-free biochemical assays lacking these esterases, GSK-J4 acts as a functionally weak or inactive compound, exhibiting an IC50 greater than 50 µM. Conversely, utilizing GSK-J1 in intact cell assays will yield false negatives due to its inability to cross the plasma membrane. Furthermore, substituting GSK-J1 with broad-spectrum JmjC inhibitors like IOX1 compromises KDM6/KDM5 selectivity, confounding assay readouts. Buyers must strictly align the compound form with the assay environment [1].

Cell-Free Target Potency: GSK-J1 vs. Prodrug GSK-J4

In isolated enzyme assays, the free carboxylate of GSK-J1 is required to mimic the α-ketoglutarate cofactor. GSK-J1 demonstrates an IC50 of 60 nM against JMJD3. In stark contrast, the ethyl ester prodrug GSK-J4 fails to effectively inhibit the enzyme in the absence of cellular esterases, showing an IC50 of >50 µM in mass spectrometry assays. This >800-fold difference dictates that only GSK-J1 can be procured for cell-free target engagement[1].

| Evidence Dimension | Cell-free JMJD3 (KDM6B) IC50 |

| Target Compound Data | 60 nM |

| Comparator Or Baseline | >50 µM (GSK-J4) |

| Quantified Difference | >800-fold higher biochemical potency for GSK-J1 |

| Conditions | Cell-free mass spectrometry / AlphaScreen assays |

Procuring the prodrug GSK-J4 for isolated enzyme screening will result in assay failure; GSK-J1 is strictly required for cell-free workflows.

Demethylase Selectivity: GSK-J1 vs. Pan-JmjC Inhibitors

While broad-spectrum inhibitors like IOX1 target a wide array of 2-oxoglutarate oxygenases, GSK-J1 was optimized for the KDM6 subfamily. GSK-J1 exhibits high selectivity for KDM6A/B over most other tested JmjC demethylases (excluding KDM5 family members), with IC50 values exceeding 20 µM against a broad panel of off-target demethylases and 100 protein kinases. This selectivity profile makes it a superior baseline control compared to generic pan-inhibitors [1].

| Evidence Dimension | Off-target JmjC demethylase inhibition (IC50) |

| Target Compound Data | >20 µM (Inactive against most non-KDM6/5 demethylases) |

| Comparator Or Baseline | Low µM range across multiple subfamilies (IOX1 / broad-spectrum) |

| Quantified Difference | Significant restriction of off-target JmjC inhibition |

| Conditions | In vitro selectivity profiling panel |

Ensures that biochemical assay readouts are driven by KDM6/5 inhibition rather than non-specific pan-demethylase activity.

Active Site Coordination: GSK-J1 vs. Inactive Analogs

GSK-J1 is uniquely suited for structural biology applications due to its precise coordination within the KDM6B active site. Co-crystallization studies reveal that the propanoic acid of GSK-J1 directly mimics α-ketoglutarate, maintaining critical hydrogen bonds with K1381, T1387, and N1480, while chelating the active site Fe(II). Inactive control analogs like GSK-J2, or esterified forms like GSK-J4, fail to establish this complete coordination network, making GSK-J1 the exclusive choice for structural modeling and rational drug design [1].

| Evidence Dimension | Active site Fe(II) and residue coordination |

| Target Compound Data | Direct chelation and H-bonding (K1381, T1387, N1480) |

| Comparator Or Baseline | Steric clash or lack of H-bonding (GSK-J4 / GSK-J2) |

| Quantified Difference | Formation of stable 1.8 Å co-crystal complex |

| Conditions | X-ray crystallography of human JMJD3 |

Provides the exact molecular geometry required for researchers conducting co-crystallization and structure-activity relationship (SAR) studies.

Cell-Free High-Throughput Screening (HTS)

GSK-J1 is the mandatory reference inhibitor for developing and validating cell-free AlphaScreen, TR-FRET, or mass spectrometry assays targeting JMJD3 or UTX. Its unmasked carboxylate ensures direct enzyme binding, whereas prodrugs will cause assay failure[1].

X-Ray Crystallography and Structural Biology

Due to its ability to directly chelate the active site metal and mimic the natural cofactor, GSK-J1 is the optimal ligand for co-crystallization studies aimed at resolving the KDM6 active site for next-generation drug design [1].

Intracellular Prodrug Conversion Baselines

In pharmacokinetic or cellular uptake studies evaluating GSK-J4, GSK-J1 must be procured as the quantitative analytical standard (e.g., for LC-MS/MS) to measure the precise rate and extent of intracellular esterase cleavage[1].

Purity

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

Wikipedia

Dates

Explore Compound Types